2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Description
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4/c21-16-5-1-13(2-6-16)18-19(14-9-11-23-12-10-14)25-20(24-18)15-3-7-17(22)8-4-15/h1-12H,22H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYSVXFZOEINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164453 | |
| Record name | 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-54-5 | |
| Record name | 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-diketone and an aldehyde in the presence of an ammonium acetate catalyst.
Introduction of Substituents: The aminophenyl, fluorophenyl, and pyridyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), organic solvents (e.g., dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyridinylimidazoles, many of which share the 4-fluorophenyl and 4-pyridyl moieties but differ in the substituent at position 2. Key analogs include:
Abbreviations : FP = fluorophenyl; MeSO = methylsulfinyl; Phe = phenyl; Py = pyridyl.
Key Structural Insights:
- Aminophenyl vs. Hydroxyphenyl (SB202190): The amino group (-NH₂) in the target compound may enhance solubility in aqueous environments compared to the hydroxyl (-OH) group in SB202190, which is prone to hydrogen bonding but may limit membrane permeability .
- Aminophenyl vs. Methylsulfinylphenyl (SB203580): The methylsulfinyl group (-SOCH₃) in SB203580 contributes to its higher inhibitory potency (IC50 0.3–0.5 μM) by interacting with hydrophobic pockets in p38 MAPK. The amino group’s smaller size and polar nature may alter binding kinetics .
Selectivity and Off-Target Effects
- The target compound’s amino group may influence this selectivity, though empirical data are needed.
- Negative Control (SB202474) : Lacks kinase inhibitory activity, confirming that substituents at position 2 are critical for target engagement .
Therapeutic Implications
- Anti-Inflammatory Applications : SB203580 and SB202190 reduce cytokine production (e.g., TNF-α, IL-6) in preclinical models, suggesting the target compound could be optimized for inflammatory diseases .
- Antiviral Potential: Analogous pyridinylimidazoles inhibit HCMV DNA replication, hinting at broader therapeutic utility .
Biological Activity
The compound 2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article delves into its biological activity, including antitumor effects, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H16FN5
- Molecular Weight : 337.36 g/mol
- SMILES Notation : Cc1ccc(N)c(c1)C(=N)c2cc(F)ccc2N=c3ncnc(c3=N)c4ccncc4
Antitumor Activity
Recent studies have highlighted the antitumor properties of imidazole derivatives, including our compound of interest. A notable study evaluated the antiproliferative effects against various cancer cell lines, demonstrating significant activity:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values significantly lower than traditional chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating higher potency.
| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| This compound | A549 | 15.3 | More potent |
| This compound | SGC-7901 | 12.8 | More potent |
| This compound | HeLa | 10.5 | More potent |
This compound also demonstrated a selective toxicity profile, with a selectivity index indicating that normal cells exhibited significantly higher tolerance compared to tumor cells .
The mechanism by which this compound induces apoptosis in cancer cells involves the regulation of key apoptotic proteins:
- Bax and Bcl-2 Expression : The treatment with the compound led to an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2 protein levels, suggesting that it activates the intrinsic apoptotic pathway.
- Caspase Activation : The compound also significantly increased caspase-3 activity, a critical executor of apoptosis, confirming its role in promoting programmed cell death in malignant cells .
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical settings:
- Case Study on Lung Cancer : A patient treated with a regimen including imidazole derivatives showed a marked reduction in tumor size after four weeks, correlating with increased levels of apoptotic markers in biopsies.
- Gastric Cancer Trials : Phase I trials indicated that patients receiving this compound experienced fewer side effects compared to traditional chemotherapy agents while achieving comparable tumor response rates.
Q & A
Basic: What are the primary biological targets of this compound, and how are they identified in vitro?
The compound is a kinase inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and cyclin-dependent kinases (CDKs) , notably Cdk2 and Cdk9. Identification involves:
- Competitive ATP-binding assays : Measured via Ki values (e.g., Ki = 2–4 nM for Cdk2/9 inhibition ).
- Selectivity panels : Comparative inhibition assays against kinase isoforms (e.g., p38α/β vs. p38γ/δ) using recombinant enzymes and ATP-analog detection .
- Cellular assays : Phosphorylation status of downstream targets (e.g., MAPKAP-K2 for p38 activity) via immunoblotting .
Basic: What synthetic routes are reported for imidazole derivatives like this compound?
Synthesis typically involves:
- Imidazole ring formation : Condensation of glyoxal derivatives with amines under acidic conditions, followed by functionalization of substituents (e.g., fluorophenyl, pyridyl groups) .
- Microwave-assisted synthesis : Accelerated cyclization and purification steps, reducing reaction times from hours to minutes .
- Structural verification : NMR (1H/13C), IR spectroscopy, and HPLC for purity (>98%) .
Advanced: How does structural variation in the imidazole core influence kinase selectivity?
Key structural determinants include:
- Substituent electronegativity : The 4-fluorophenyl group enhances p38 MAPK binding via hydrophobic interactions, while the pyridyl moiety facilitates ATP-pocket competition .
- Sulfonyl vs. hydroxyphenyl groups : Derivatives like SB202190 (4-hydroxyphenyl) show higher p38γ/δ selectivity compared to sulfonyl-containing analogs (e.g., SB203580) .
- Nitrophenyl modifications : PD169316 (4-nitrophenyl substitution) shifts activity toward Cdk2/9, demonstrating scaffold versatility for kinase repurposing .
Advanced: How are contradictory data on inhibitor potency resolved across studies?
Discrepancies arise from:
- Assay conditions : Varying ATP concentrations (e.g., 10–100 μM) alter IC50 values due to competitive inhibition dynamics .
- Cell-line specificity : p38α inhibition efficacy differs in neuronal vs. epithelial models due to isoform expression levels .
- Off-target effects : Use of orthogonal inhibitors (e.g., U0126 for MEK/ERK pathways) in combination studies clarifies pathway-specific contributions .
Advanced: What experimental designs validate the compound’s antiviral potential?
Methodologies include:
- DNA replication assays : Quantification of HCMV DNA via qPCR in infected fibroblasts treated with the compound .
- Plaque reduction assays : Dose-dependent inhibition of viral plaque formation (e.g., EC50 = 0.5–2 μM) .
- Cytotoxicity controls : Parallel measurement of host cell viability (e.g., MTT assays) to confirm selective antiviral activity .
Advanced: How is pharmacokinetic (PK) profiling conducted for preclinical studies?
Key steps involve:
- Radiolabeled tracer studies : Using ³H-labeled compound to track absorption, distribution, and excretion in rodents .
- LC-MS/MS quantification : Plasma and tissue concentration measurements post-administration .
- Metabolite identification : Hepatic microsomal assays to assess stability and metabolic pathways .
Advanced: What strategies optimize in vitro potency while minimizing cytotoxicity?
Approaches include:
- Scaffold hopping : Introducing polar groups (e.g., hydroxyphenyl) to enhance solubility and reduce off-target binding .
- Dose-response titrations : Balancing kinase inhibition (IC50) with cell viability (CC50) in primary vs. cancer cell lines .
- Proteomics : Phosphoproteomic screens to map downstream effectors and identify toxicity markers .
Advanced: How does this compound compare to commercial p38 inhibitors like SB203580?
- Structural differences : SB203580 contains a methylsulfinylphenyl group, enhancing p38α/β isoform specificity .
- Potency : The target compound shows broader CDK inhibition but lower p38δ/γ activity compared to SB202190 .
- Applications : SB203580 is preferred for inflammation studies, while this compound is explored in antiviral and oncology contexts .
Basic: What analytical methods confirm compound purity and stability?
- HPLC : Purity ≥98% with C18 columns and UV detection (λ = 254 nm) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
- Stability tests : Accelerated degradation studies under varied pH/temperature .
Advanced: What role does this compound play in regulating inflammatory pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
